molecular formula C18H23N5O3S B14933799 Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B14933799
M. Wt: 389.5 g/mol
InChI Key: KLYZLXQPSJDXOT-UHFFFAOYSA-N
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Description

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrimidine ring, a piperidine ring, and a thiazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method involves the reaction of 4,6-dimethylpyrimidine with piperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiazole derivatives in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of pyrimidine, piperidine, and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H23N5O3S

Molecular Weight

389.5 g/mol

IUPAC Name

methyl 2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H23N5O3S/c1-10-8-11(2)20-17(19-10)23-7-5-6-13(9-23)15(24)22-18-21-14(12(3)27-18)16(25)26-4/h8,13H,5-7,9H2,1-4H3,(H,21,22,24)

InChI Key

KLYZLXQPSJDXOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=NC(=C(S3)C)C(=O)OC)C

Origin of Product

United States

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